CHPG (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHPG sodium salt is a selective mGluR5 agonist . It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells . It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .

Synthesis Analysis

The synthesis of CHPG (sodium salt) is not explicitly mentioned in the search results. However, the synthesis of similar organic salts involves characterizing their chemical structure using techniques like FTIR, 1D NMR, 2D NMR, and elemental analysis .

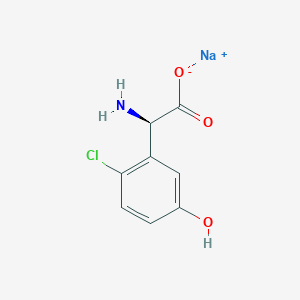

Molecular Structure Analysis

The molecular formula of CHPG sodium salt is C8H7ClNNaO3 . Its molecular weight is 223.59 g/mol . The structure of CHPG sodium salt can be represented by the canonical SMILES string: C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] .

Chemical Reactions Analysis

The specific chemical reactions involving CHPG (sodium salt) are not detailed in the search results. However, it’s known that CHPG sodium salt is a selective mGluR5 agonist .

Physical And Chemical Properties Analysis

CHPG sodium salt is a solid substance . It has a solubility of 90 mg/mL in DMSO (ultrasonic) and 4 mg/mL in water (ultrasonic and warming) . It should be stored at 4°C, dry, and sealed .

科学的研究の応用

Neuroscience Research

CHPG Sodium Salt: is widely used in neuroscience as a selective agonist for the mGlu5 (metabotropic glutamate receptor 5). It has been instrumental in studying various neurological processes and disorders, including synaptic plasticity, neurodevelopment, and neurodegeneration. Researchers utilize CHPG to understand the role of mGlu5 receptors in memory and learning, as well as in the development of therapeutic strategies for conditions like Alzheimer’s disease and schizophrenia .

Pharmacology

In pharmacological studies, CHPG Sodium Salt serves as a tool to investigate the modulation of glutamate receptors, which are critical in mediating excitatory neurotransmission in the brain. It helps in exploring the therapeutic potential of mGlu5 receptor modulation in pain management, addiction, and epilepsy. The compound’s ability to potentiate NMDA receptor function makes it valuable for examining drug interactions and receptor dynamics .

Biochemistry

CHPG Sodium Salt: is utilized in biochemistry for its role in activating intracellular signaling pathways. Its interaction with mGlu5 receptors can trigger cascades that are essential for cellular responses to external stimuli. This property is significant for studying signal transduction mechanisms and for identifying molecular targets for drug development .

Medicine

In medical research, CHPG Sodium Salt is explored for its potential therapeutic applications. Its neuroprotective properties are of particular interest in developing treatments for brain injuries and ischemic events. By activating mGlu5 receptors, CHPG may help in reducing neuroinflammation and promoting neuronal survival after traumatic or ischemic brain damage .

Molecular Biology

In the field of molecular biology, CHPG Sodium Salt is used to study gene expression changes in response to mGlu5 receptor activation. It aids in understanding how glutamate signaling affects gene transcription and how these changes can influence cellular function and disease progression .

Clinical Research

CHPG Sodium Salt: has implications in clinical research, particularly in the context of glutamate receptor-related pathologies. It is used in clinical trials to assess the efficacy of mGlu5 receptor agonists in treating various disorders. The compound’s effects on cognitive functions are also evaluated to develop novel strategies for enhancing cognitive abilities in individuals with mental health disorders .

Each of these fields leverages the unique properties of CHPG Sodium Salt to advance our understanding of biological systems and to develop new therapeutic approaches for a range of health conditions.

R&D Systems - CHPG (CAS 170846-74-9) Abcam - (R,S)-CHPG, mGlu5 agonist (CAS 170846-74-9) (ab120039) Wikipedia - Chlorohydroxyphenylglycine Abcam - (R,S)-CHPG sodium salt, mGlu5 agonist; water soluble (ab120221) MedChemExpress - mGluR5 Inhibitor, Agonist, Antagonist, Activator, Modulator, Gene MedChemExpress - CHPG sodium salt | mGluR5 Agonist Frontiers - Shedding of Microvesicles from Microglia Contributes to the Effects Induced by Metabotropic Glutamate Receptor 5 Activation on Neuronal Death Tocris Bioscience - CHPG

作用機序

Target of Action

CHPG Sodium Salt, also known as 2-Chloro-5-hydroxyphenylglycine or CHPG, is an agonist of the metabotropic glutamate receptors, specifically for mGluR5 . The mGluR5 receptor plays a crucial role in the central nervous system, influencing various neurological processes.

Mode of Action

CHPG Sodium Salt interacts with its target, the mGluR5 receptor, by binding to it and activating it . This activation can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Biochemical Pathways

Upon activation of the mGluR5 receptor, CHPG Sodium Salt affects several biochemical pathways. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells . Additionally, it can protect against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability

Result of Action

The activation of the mGluR5 receptor by CHPG Sodium Salt leads to several molecular and cellular effects. It can increase cell viability and decrease LDH release after SO2 derivatives treatment . It also has the potential to protect cells against SO2-induced apoptosis .

Action Environment

The action, efficacy, and stability of CHPG Sodium Salt can be influenced by various environmental factors. For instance, its water-soluble form suggests that it may be more effective in aqueous environments.

Safety and Hazards

CHPG sodium salt is not classified as a hazardous substance or mixture . However, it’s recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling it . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

特性

IUPAC Name |

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZZIISUUINJT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CHPG Sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)